molecular formula C21H26Cl2N4S B4859758 1-(2-Chloro-5-methylphenyl)-3-[2-[4-(4-chloro-2-methylphenyl)piperazin-1-yl]ethyl]thiourea

1-(2-Chloro-5-methylphenyl)-3-[2-[4-(4-chloro-2-methylphenyl)piperazin-1-yl]ethyl]thiourea

Cat. No.: B4859758
M. Wt: 437.4 g/mol
InChI Key: ANFHFMVLEZDVPP-UHFFFAOYSA-N
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Description

1-(2-Chloro-5-methylphenyl)-3-[2-[4-(4-chloro-2-methylphenyl)piperazin-1-yl]ethyl]thiourea is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes chlorinated phenyl groups and a piperazine moiety linked by a thiourea bridge. Its molecular formula is C20H25Cl2N3S.

Preparation Methods

The synthesis of 1-(2-Chloro-5-methylphenyl)-3-[2-[4-(4-chloro-2-methylphenyl)piperazin-1-yl]ethyl]thiourea typically involves multiple steps:

    Starting Materials: The synthesis begins with 2-chloro-5-methylphenyl isocyanate and 4-chloro-2-methylphenyl piperazine.

    Reaction Conditions: The isocyanate reacts with the piperazine derivative under controlled conditions to form the intermediate product.

    Thiourea Formation: The intermediate is then treated with thiourea to form the final compound. The reaction conditions often include solvents like dichloromethane and catalysts to facilitate the process.

Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(2-Chloro-5-methylphenyl)-3-[2-[4-(4-chloro-2-methylphenyl)piperazin-1-yl]ethyl]thiourea undergoes various chemical reactions:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The chlorinated phenyl groups can undergo nucleophilic substitution reactions with reagents like sodium methoxide, leading to the formation of methoxy derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Chloro-5-methylphenyl)-3-[2-[4-(4-chloro-2-methylphenyl)piperazin-1-yl]ethyl]thiourea has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-5-methylphenyl)-3-[2-[4-(4-chloro-2-methylphenyl)piperazin-1-yl]ethyl]thiourea involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and inflammation pathways.

    Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway, leading to anti-inflammatory effects. Additionally, it may inhibit the activity of certain enzymes, contributing to its antimicrobial properties.

Comparison with Similar Compounds

1-(2-Chloro-5-methylphenyl)-3-[2-[4-(4-chloro-2-methylphenyl)piperazin-1-yl]ethyl]thiourea can be compared with other similar compounds:

    Similar Compounds: Compounds like 4-chloro-2-methylphenyl isocyanate and 4-chloro-2-methylphenyl piperazine share structural similarities.

    Uniqueness: The presence of both chlorinated phenyl groups and a piperazine moiety linked by a thiourea bridge makes this compound unique. Its specific structure contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

1-(2-chloro-5-methylphenyl)-3-[2-[4-(4-chloro-2-methylphenyl)piperazin-1-yl]ethyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26Cl2N4S/c1-15-3-5-18(23)19(13-15)25-21(28)24-7-8-26-9-11-27(12-10-26)20-6-4-17(22)14-16(20)2/h3-6,13-14H,7-12H2,1-2H3,(H2,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANFHFMVLEZDVPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)NC(=S)NCCN2CCN(CC2)C3=C(C=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26Cl2N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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